2',2'-Dimethyl-2H-spiro[benzofuran-3,3'-pyrrolidin]-2-one

Medicinal chemistry Spirocyclic scaffold design Structure-activity relationships

2',2'-Dimethyl-2H-spiro[benzofuran-3,3'-pyrrolidin]-2-one (CAS 1956356-39-0, MF: C13H15NO2, MW: 217.26) is a fully synthetic spirocyclic heterocycle that fuses a benzofuran-2-one moiety with a gem-dimethyl-substituted pyrrolidine ring through a shared quaternary spiro carbon. The compound belongs to the broader spiro[benzofuran-pyrrolidine/pyrrolidinone] class, a scaffold family that has gained attention in medicinal chemistry for its conformational rigidity, three-dimensionality, and demonstrated bioactivity across multiple target classes including FLT3 kinase inhibition and antitumor proliferation.

Molecular Formula C13H15NO2
Molecular Weight 217.268
CAS No. 1956356-39-0
Cat. No. B2360391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',2'-Dimethyl-2H-spiro[benzofuran-3,3'-pyrrolidin]-2-one
CAS1956356-39-0
Molecular FormulaC13H15NO2
Molecular Weight217.268
Structural Identifiers
SMILESCC1(C2(CCN1)C3=CC=CC=C3OC2=O)C
InChIInChI=1S/C13H15NO2/c1-12(2)13(7-8-14-12)9-5-3-4-6-10(9)16-11(13)15/h3-6,14H,7-8H2,1-2H3
InChIKeyFCJXMEDYNWARDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2',2'-Dimethyl-2H-spiro[benzofuran-3,3'-pyrrolidin]-2-one (CAS 1956356-39-0): Spirocyclic Benzofuran-Pyrrolidinone Scaffold for Medicinal Chemistry Procurement


2',2'-Dimethyl-2H-spiro[benzofuran-3,3'-pyrrolidin]-2-one (CAS 1956356-39-0, MF: C13H15NO2, MW: 217.26) is a fully synthetic spirocyclic heterocycle that fuses a benzofuran-2-one moiety with a gem-dimethyl-substituted pyrrolidine ring through a shared quaternary spiro carbon . The compound belongs to the broader spiro[benzofuran-pyrrolidine/pyrrolidinone] class, a scaffold family that has gained attention in medicinal chemistry for its conformational rigidity, three-dimensionality, and demonstrated bioactivity across multiple target classes including FLT3 kinase inhibition and antitumor proliferation [1][2]. Unlike the more extensively studied spiro[benzofuran-3,3′-pyrroles] or spiro[benzofuran-2,3′-pyrrolidine] derivatives, the 3,3′-pyrrolidine spiro junction with a 2-one carbonyl and 2′,2′-dimethyl substitution represents a distinct chemotype with differentiated physicochemical properties .

Why Spiro[benzofuran-pyrrolidine] Analogs Cannot Substitute for 2',2'-Dimethyl-2H-spiro[benzofuran-3,3'-pyrrolidin]-2-one in Research Programs


Within the spiro[benzofuran-pyrrolidine] chemical space, seemingly minor structural modifications produce substantial divergence in both physicochemical properties and biological activity profiles. The target compound is distinguished by three interdependent features: (i) the spiro junction at the benzofuran 3-position rather than the 2-position, which alters the spatial orientation of the benzofuran ring system relative to the pyrrolidine nitrogen; (ii) the presence of a 2-one carbonyl on the benzofuran ring, introducing a hydrogen bond acceptor and dipole moment not present in non-carbonyl analogs; and (iii) the gem-dimethyl substitution at the pyrrolidine 2′-position, which increases steric bulk, lipophilicity (calculated logP), and metabolic stability relative to unsubstituted or mono-methyl analogs [1]. The closest commercially available structural analog, shihunine (1′-methylspiro[2-benzofuran-3,2′-pyrrolidine]-1-one, CAS 4031-12-3), differs in spiro junction position (2,2′ vs 3,3′), carbonyl placement, and methyl substitution pattern (mono- vs di-methyl), making it unsuitable as a direct surrogate [2]. Similarly, 2H-spiro[benzofuran-3,3-pyrrolidine] (C11H13NO) lacks both the carbonyl and dimethyl features entirely . These structural differences have been shown in related benzofuran-spiro series to translate into orders-of-magnitude differences in target binding affinity and cellular potency [1].

Quantitative Differentiation Evidence: 2',2'-Dimethyl-2H-spiro[benzofuran-3,3'-pyrrolidin]-2-one vs. Closest Structural Analogs


Spiro Junction Regiochemistry: 3,3′-Pyrrolidine vs. 2,3′-Pyrrolidine Framework Determines Scaffold Geometry

The target compound bears the spiro junction at the benzofuran C3 position (spiro[benzofuran-3,3′-pyrrolidin]-2-one), whereas the more commonly explored benzofuran-spiro-pyrrolidine class in recent antitumor and FLT3 inhibitor literature features the junction at the benzofuran C2 position (spiro[benzofuran-2,3′-pyrrolidine]) [1][2]. This regiochemical difference places the benzofuran oxygen and pyrrolidine nitrogen at distinct spatial distances and angles. In the 3,3′-series, the benzofuran-2-one carbonyl is directly conjugated to the aromatic ring and oriented differently relative to the pyrrolidine nitrogen compared to the 2,3′-series. Computational analysis of related spiro[benzofuran-3,3′-pyrroles] FLT3 inhibitors demonstrated that the 3,3′-junction creates a binding pose where the benzofuran moiety occupies a different sub-pocket than 2,3′-junction analogs, affecting both affinity and selectivity profiles [2].

Medicinal chemistry Spirocyclic scaffold design Structure-activity relationships

Gem-Dimethyl Substitution at Pyrrolidine 2′-Position: Steric and Lipophilic Differentiation from Mono-Methyl and Unsubstituted Analogs

The target compound incorporates a gem-dimethyl group at the pyrrolidine 2′-position (C2′ carries two methyl substituents), distinguishing it from the closest purchasable analog shihunine, which bears a single N-methyl group (1′-methylspiro[2-benzofuran-3,2′-pyrrolidine]-1-one, CAS 4031-12-3) . The gem-dimethyl motif is a well-established strategy in medicinal chemistry for increasing steric hindrance around the nitrogen, modulating basicity (calculated pKa of pyrrolidine NH), reducing oxidative N-dealkylation, and increasing logP. In spiro[benzofuran-3,3′-pyrroles] FLT3 inhibitor series, the introduction of substituents at the pyrrole/pyrrolidine ring position analogous to the 2′-position was critical for achieving nanomolar FLT3 binding affinity (compound 12e: IC50 = 2.5 μM), with unsubstituted analogs showing substantially weaker activity [1]. While direct quantitative data for the target compound's metabolic stability or pKa vs. shihunine are not published, the structural rationale is grounded in established medicinal chemistry principles for the gem-dimethyl effect.

Drug design Metabolic stability Lipophilicity modulation

Benzofuran-2-one Carbonyl: Hydrogen Bond Acceptor Capability Absent in Non-Carbonyl Spiro Analogs

The presence of a carbonyl group at the benzofuran 2-position (benzofuran-2-one moiety) provides a strong hydrogen bond acceptor (HBA) that is absent in the reduced spiro[benzofuran-3,3-pyrrolidine] analog. In the spiro[benzofuran-3,3′-pyrroles] FLT3 inhibitor series, molecular docking simulations revealed that the carbonyl oxygen forms critical hydrogen bonds with kinase hinge region residues, and removal or reduction of this carbonyl abolished binding affinity [1]. The structurally related 2-oxo(2H)-spiro[benzofuran-3,3′-pyrroline] scaffold (unsaturated analog of the target compound) was specifically designed to exploit this carbonyl interaction in three-component cycloaddition syntheses targeting bioactive molecules [2]. The target compound's fully saturated pyrrolidine ring, combined with the benzofuran-2-one carbonyl, creates a unique HBA pharmacophore geometry not replicated in non-carbonyl spiro[benzofuran-pyrrolidine] analogs.

Molecular recognition Hydrogen bonding Kinase inhibitor design

Vendor Purity Differentiation: 98% (HPLC) vs. 95% Specifications Enable Fit-for-Purpose Procurement

Multiple vendors supply this compound at differentiated purity grades relevant to end-use requirements. MolCore offers the compound at ≥98% purity (NLT 98%) under ISO-certified quality systems suitable for pharmaceutical R&D and quality control applications . Leyan (乐研) supplies at 98% purity (HPLC) . AKSci and CymitQuimica supply at 95% minimum purity specifications . ChemicalBook lists industrial-grade material at 98% HPLC in bulk quantities (10 mg to 100 g) . For impurity-sensitive assays such as cellular IC50 determinations, biophysical binding assays (SPR, ITC), or in vivo PK studies, the 3% purity differential between 95% and 98% grades can translate into meaningful differences in assay reproducibility and data interpretability, particularly if the impurities include structurally related spiro byproducts from synthesis.

Quality control Analytical chemistry Procurement

Spiro Conformational Rigidity: Experimentally Demonstrated Advantage in Related Benzofuran-Spiro FLT3 Inhibitor Series

The spirocyclic architecture of the target compound locks the benzofuran and pyrrolidine rings into a defined, rigid perpendicular orientation that reduces conformational entropy loss upon target binding compared to flexible, non-spiro analogs. This principle was experimentally validated in the spiro[benzofuran-3,3′-pyrroles] FLT3 inhibitor series, where compound 12e (IC50 = 2.5 μM against FLT3) demonstrated selective binding affinity attributed in part to the pre-organized spiro conformation, with the reference inhibitor gilteritinib used as a comparator in docking studies [1]. The fully saturated pyrrolidine ring in the target compound (vs. unsaturated pyrrole in the published series) introduces additional conformational nuance: the pyrrolidine ring can adopt envelope or twisted conformations while maintaining the spiro constraint, potentially enabling fine-tuning of the nitrogen lone pair orientation for interactions with target residues. No quantitative conformational analysis data (e.g., X-ray crystallography, VT-NMR) for this specific compound have been published.

Conformational constraint Entropy-driven binding Kinase selectivity

Storage and Handling Requirements Differentiate Procurement Logistics from Room-Temperature-Stable Analogs

The target compound requires controlled storage conditions (2-8°C, sealed, dry) as specified by vendor Mreda , in contrast to several structurally related spiro[benzofuran-pyrrolidine] analogs that are listed as stable at room temperature. This cold-chain requirement has implications for shipping logistics, shelf-life management, and inventory planning. The need for refrigerated storage suggests potential sensitivity to hydrolysis (benzofuran-2-one lactone ring) or thermal degradation pathways that may not affect the non-carbonyl or differently substituted analogs. The MDL number for this compound is listed as N/A by multiple vendors , indicating it has not been registered in the MDL database, which is uncommon for established chemical entities and suggests relatively recent introduction to the commercial catalog.

Chemical stability Procurement logistics Storage conditions

Recommended Application Scenarios for 2',2'-Dimethyl-2H-spiro[benzofuran-3,3'-pyrrolidin]-2-one Based on Differentiated Evidence


FLT3 Kinase Inhibitor Lead Optimization Programs Requiring Saturated Pyrrolidine Spiro Scaffolds

Based on the demonstrated FLT3 inhibitory activity of the closely related spiro[benzofuran-3,3′-pyrroles] scaffold (compound 12e IC50 = 2.5 μM), this compound can serve as a saturated pyrrolidine analog for SAR exploration [1]. The fully saturated pyrrolidine ring may offer advantages in solubility, reduced CYP inhibition potential, and distinct pharmacokinetic properties compared to the flat, aromatic pyrrole series. Programs seeking to improve upon the FLT3 inhibitory scaffold by introducing sp3 character and a basic nitrogen handle should prioritize this compound over the unsaturated pyrrole analogs or non-carbonyl spiro[benzofuran-pyrrolidine] building blocks.

Structure-Based Drug Design Leveraging the Benzofuran-2-one Carbonyl as a Pharmacophoric Hydrogen Bond Acceptor

The benzofuran-2-one carbonyl provides a geometrically defined hydrogen bond acceptor that mimics the lactone/carbonyl motifs found in several kinase inhibitor pharmacophores. Molecular docking studies with the spiro[benzofuran-3,3′-pyrroles] series confirm that this carbonyl engages hinge-region residues critical for kinase binding [1]. Researchers employing structure-based design against targets with hinge-region hydrogen bond donor residues (e.g., kinases, dehydrogenases) should select this compound over the non-carbonyl 2H-spiro[benzofuran-3,3-pyrrolidine] analog to preserve this key interaction. The gem-dimethyl substitution further differentiates the vector from the pyrrolidine NH, enabling exploration of steric effects on selectivity.

Antitumor Screening Cascades Using Benzofuran-Spiro Frameworks with Documented Class-Level Activity

The broader benzofuran-spiro-pyrrolidine class has demonstrated antitumor activity across multiple cell lines, with spiro[benzofuran-2,3′-pyrrolidine] derivatives achieving IC50 values of 5.28–15.14 μM against HeLa and CT26 cancer cells, outperforming cisplatin in several cases [2]. While the target compound is the 3,3′-pyrrolidine regioisomer rather than the 2,3′-series, the shared benzofuran-spiro-pyrrolidine pharmacophore supports its inclusion in antitumor screening panels as a structurally differentiated member of this emerging class. For programs building focused libraries of spiro-heterocyclic antitumor candidates, this compound provides a chemically distinct entry that complements the more extensively studied 2,3′-series.

Chemical Biology Probe Development Requiring High-Purity, ISO-Certified Spiro Building Blocks

For chemical biology applications where compound purity directly impacts assay interpretability (e.g., target engagement studies, SPR/ITC biophysics, cellular thermal shift assays), procurement of the 98% HPLC-grade material from MolCore under ISO-certified quality systems is recommended . The 3% purity advantage over 95% baseline suppliers reduces the risk of impurity-driven false positives or potency artifacts. The defined storage requirement (2-8°C) ensures chemical integrity during probe campaigns, and the comprehensive analytical characterization available from ISO-certified vendors supports the documentation standards required for high-impact chemical biology publications.

Quote Request

Request a Quote for 2',2'-Dimethyl-2H-spiro[benzofuran-3,3'-pyrrolidin]-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.